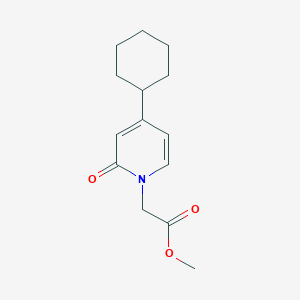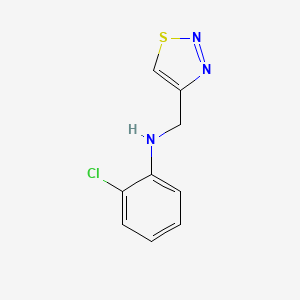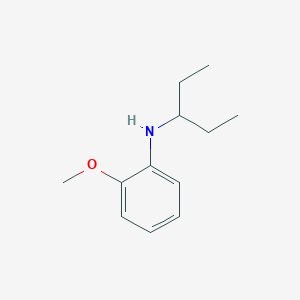
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine is an organic compound with the molecular formula C10H17NS It is a derivative of butan-1-amine, featuring a thiophene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of butane-1,4-dione with elemental sulfur in the presence of a base.
Alkylation: The thiophene ring is then alkylated using methyl iodide to introduce the methyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and other substituted derivatives.
科学的研究の応用
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-ol: A similar compound with a hydroxyl group instead of an amine group.
3-Methyl-1-(5-methylthiophen-2-yl)butan-2-amine: A positional isomer with the amine group at the 2-position.
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-thiol: A thiol derivative with a sulfur-containing functional group.
Uniqueness
3-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of both a thiophene ring and an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H17NS |
|---|---|
分子量 |
183.32 g/mol |
IUPAC名 |
3-methyl-1-(5-methylthiophen-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-7(2)6-9(11)10-5-4-8(3)12-10/h4-5,7,9H,6,11H2,1-3H3 |
InChIキー |
CMNAFHSCCBDEDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(S1)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (3S)-3-amino-3-[3-(methylsulfanyl)phenyl]propanoate hydrochloride](/img/structure/B13251490.png)
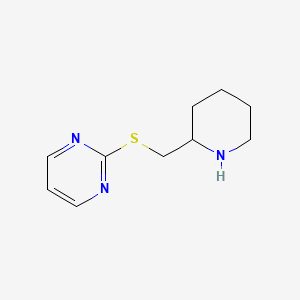

![4-[(Pyridin-3-ylmethyl)amino]pentan-1-ol](/img/structure/B13251505.png)
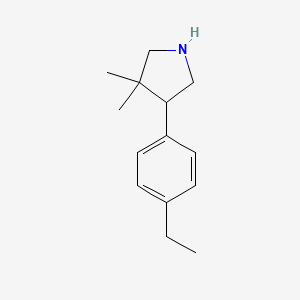
![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-furyl)ethyl]amine](/img/structure/B13251510.png)

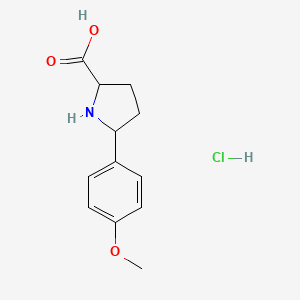
![[(2S,5R)-5-(4-Nitrophenyl)oxan-2-yl]methanol](/img/structure/B13251515.png)
